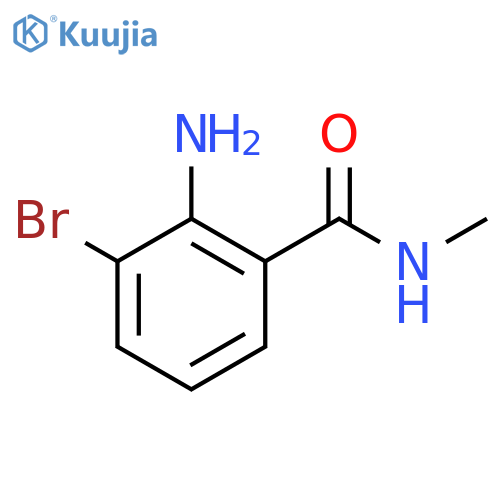

Cas no 1022960-45-7 (2-Amino-3-bromo-N-methylbenzamide)

1022960-45-7 structure

商品名:2-Amino-3-bromo-N-methylbenzamide

CAS番号:1022960-45-7

MF:C8H9BrN2O

メガワット:229.073860883713

MDL:MFCD22078081

CID:1091012

PubChem ID:67264616

2-Amino-3-bromo-N-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3-bromo-N-methylbenzamide

- 2-aMino-3-broMo-N-Methyl-benzaMide

- F15703

- MFCD22078081

- 1022960-45-7

- SB80303

- DB-329861

- AKOS022186142

- SCHEMBL2062590

- AOZOSJRFBRTNPG-UHFFFAOYSA-N

-

- MDL: MFCD22078081

- インチ: InChI=1S/C8H9BrN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12)

- InChIKey: AOZOSJRFBRTNPG-UHFFFAOYSA-N

- ほほえんだ: CNC(=O)C1=C(C(=CC=C1)Br)N

計算された属性

- せいみつぶんしりょう: 227.98983g/mol

- どういたいしつりょう: 227.98983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.545±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(3.2 g/l)(25ºC)、

2-Amino-3-bromo-N-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0995174-5g |

2-amino-3-bromo-N-methyl-benzamide |

1022960-45-7 | 95% | 5g |

$1850 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0460-250.0mg |

2-amino-3-bromo-N-methylbenzamide |

1022960-45-7 | 95% | 250.0mg |

¥1373.0000 | 2024-07-28 | |

| 1PlusChem | 1P0095TO-250mg |

2-aMino-3-broMo-N-Methyl-benzaMide |

1022960-45-7 | 97% | 250mg |

$300.00 | 2023-12-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0460-10.0g |

2-amino-3-bromo-N-methylbenzamide |

1022960-45-7 | 95% | 10.0g |

¥17127.0000 | 2024-07-28 | |

| abcr | AB589243-1g |

2-Amino-3-bromo-N-methyl-benzamide; . |

1022960-45-7 | 1g |

€995.90 | 2024-07-20 | ||

| A2B Chem LLC | AE26652-1g |

2-Amino-3-bromo-N-methylbenzamide |

1022960-45-7 | 97% | 1g |

$620.00 | 2024-04-20 | |

| A2B Chem LLC | AE26652-250mg |

2-Amino-3-bromo-N-methylbenzamide |

1022960-45-7 | 97% | 250mg |

$263.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0460-1.0g |

2-amino-3-bromo-N-methylbenzamide |

1022960-45-7 | 95% | 1.0g |

¥3426.0000 | 2024-07-28 | |

| eNovation Chemicals LLC | Y0995174-5g |

2-amino-3-bromo-N-methyl-benzamide |

1022960-45-7 | 95% | 5g |

$1850 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0460-100.0mg |

2-amino-3-bromo-N-methylbenzamide |

1022960-45-7 | 95% | 100.0mg |

¥858.0000 | 2024-07-28 |

2-Amino-3-bromo-N-methylbenzamide 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

1022960-45-7 (2-Amino-3-bromo-N-methylbenzamide) 関連製品

- 491-36-1(4(3H)-Quinazolinone)

- 88-68-6(2-Aminobenzamide)

- 51-06-9(Procainamide)

- 86-96-4(Benzoyleneurea)

- 785-30-8(4-amino-N-(4-aminophenyl)benzamide)

- 93-98-1(N-Phenylbenzamide)

- 6274-22-2(4-(Methylcarbamyl)aniline)

- 2518-24-3(4-aminoisoindoline-1,3-dione)

- 2835-68-9(4-Aminobenzamide)

- 5856-00-8(N-(4-Amino-3-methylphenyl)-N-ethylbenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1022960-45-7)2-Amino-3-bromo-N-methylbenzamide

清らかである:99%

はかる:1g

価格 ($):535